molecular formula C15H14F3NO B1319316 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline CAS No. 937596-48-0

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline

Cat. No.: B1319316
CAS No.: 937596-48-0
M. Wt: 281.27 g/mol
InChI Key: GOLGBZMNBPUEPD-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C15H14F3NO It is known for its unique chemical structure, which includes a trifluoromethyl group and a dimethylphenoxy group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 2,4-dimethylphenol with 2,5-dichlorotrifluoromethylbenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the aniline group, often through a reduction process using reagents like palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl and dimethylphenoxy groups influence the reactivity and orientation of the substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated products or other substituted aromatic compounds.

Scientific Research Applications

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the aniline core can participate in hydrogen bonding and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethylphenoxy)-4-(trifluoromethyl)aniline
  • 2-(2,4-Dimethylphenoxy)-3-(trifluoromethyl)aniline
  • 2-(2,4-Dimethylphenoxy)-6-(trifluoromethyl)aniline

Uniqueness

2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-9-3-5-13(10(2)7-9)20-14-6-4-11(8-12(14)19)15(16,17)18/h3-8H,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLGBZMNBPUEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211575
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937596-48-0
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937596-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-Dimethylphenoxy)-5-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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